2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid
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Overview
Description
2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid is a complex organic compound with the molecular formula C11H16N2O5 and a molecular weight of 256.261 g/mol This compound features a pyrimidine ring substituted with three hydroxyl groups and an ethylpentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by subsequent functionalization to introduce the hydroxyl groups and the ethylpentanoic acid side chain . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen functionalities, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride . Reaction conditions vary but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the pyrimidine ring play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4,6-Trihydroxy-5-pyrimidinyl)pentanoic acid
- 5-(5-Allyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid
- 5-(5-Butyl-2,4,6-trioxohexahydro-5-pyrimidinyl)pentanoic acid
Uniqueness
2-Ethyl-5-(2,4,6-trihydroxy-5-pyrimidinyl)pentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the three hydroxyl groups on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications .
Properties
CAS No. |
882046-90-4 |
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Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-ethyl-5-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C11H16N2O5/c1-2-6(10(16)17)4-3-5-7-8(14)12-11(18)13-9(7)15/h6H,2-5H2,1H3,(H,16,17)(H3,12,13,14,15,18) |
InChI Key |
SKQJJNVLRHAHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC1=C(NC(=O)NC1=O)O)C(=O)O |
Origin of Product |
United States |
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